molecular formula C9H7NO3 B1201672 1-(4-Nitrophenyl)prop-2-yn-1-ol CAS No. 78725-73-2

1-(4-Nitrophenyl)prop-2-yn-1-ol

Cat. No. B1201672
M. Wt: 177.16 g/mol
InChI Key: PDUTVNAUVBKDTF-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

1-(4-Nitro-phenyl)-2-propyn-1-ol (4.89 mmol) (prepared by the addition of ethynylmagnesium chloride (Aldrich) to 4-nitrobenzaldehyde (Aldrich) according to method A above) was added to 10% H2O in methanol (150 mL) and to this mixture was added zinc dust (44.01 mmol) and ammonium chloride (10.67 mmol). The reaction was heated at reflux for 3 h, at which time the reaction was cooled and the solid was filtered off. The solids were washed extensively with ethyl acetate, and the ethyl acetate and methanol were evaporated in vacuo. The resulting precipitate was filtered off, dried and recrystallized from ethyl acetate/hexane to yield 1-(4-amino-phenyl)-2-propyn-1-ol.
Quantity
4.89 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
44.01 mmol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:13])[C:11]#[CH:12])=[CH:6][CH:5]=1)([O-])=O.C([Mg]Cl)#C.[N+](C1C=CC(C=O)=CC=1)([O-])=O.[Cl-].[NH4+]>CO.[Zn].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([OH:13])[C:11]#[CH:12])=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.89 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
10.67 mmol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
44.01 mmol
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h, at which time the reaction
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
The solids were washed extensively with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate and methanol were evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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